2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite

Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Kinetics

2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite (CAS 176755-87-6) is a modified nucleoside phosphoramidite building block for solid-phase oligonucleotide synthesis. It features a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation, a 3'-O-cyanoethyl (CE) phosphoramidite for coupling, and two key modifications on the cytosine base: a 5-methyl group and an N4-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Molecular Formula C55H60N5O9P
Molecular Weight 966.1 g/mol
Cat. No. B15599593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite
Molecular FormulaC55H60N5O9P
Molecular Weight966.1 g/mol
Structural Identifiers
InChIInChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62)
InChIKeyRTCXQZNUPGAZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite: A Specialized Phosphoramidite for Mild Deprotection Oligonucleotide Synthesis


2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite (CAS 176755-87-6) is a modified nucleoside phosphoramidite building block for solid-phase oligonucleotide synthesis. It features a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation, a 3'-O-cyanoethyl (CE) phosphoramidite for coupling, and two key modifications on the cytosine base: a 5-methyl group and an N4-fluorenylmethyloxycarbonyl (Fmoc) protecting group [1]. The 5-methyl substitution mimics natural DNA methylation patterns, while the N4-Fmoc group confers base-lability, enabling deprotection under exceptionally mild conditions compared to conventional acyl protecting groups (e.g., acetyl, benzoyl) [2]. This combination makes the compound particularly valuable for synthesizing oligonucleotides containing base-sensitive modifications or for applications requiring highest purity, such as therapeutic-grade DNA/RNA and diagnostic probes [2].

Mild-deprotection synthesis: Compatible with base-sensitive modifications via Fmoc chemistry
Epigenetics-ready: 5-methyl group mimics natural DNA methylation patterns
Solid-phase compatibility: Standard DMT/CE phosphoramidite coupling workflow

Why 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite Cannot Be Replaced by Standard Cytidine Phosphoramidites


Substituting this compound with a conventional N4-acetyl or N4-benzoyl protected 5-methylcytidine phosphoramidite is not equivalent and can lead to significantly different synthetic outcomes. The core differentiation lies in the N4-Fmoc protecting group. Standard acyl protecting groups (e.g., acetyl, benzoyl) require harsh, prolonged basic conditions (e.g., concentrated aqueous ammonia at elevated temperatures for many hours) for complete removal, which can degrade base-sensitive modifications or introduce unwanted side products such as deamination or depurination [1]. In contrast, the Fmoc group is cleaved under ultra-mild, non-nucleophilic basic conditions, dramatically shortening deprotection times and preserving the integrity of sensitive functionalities [2]. This difference is not merely a matter of convenience; it is a critical process parameter that directly impacts final oligonucleotide purity, yield, and the ability to successfully synthesize sequences containing fragile modifications. The quantitative evidence below substantiates this key differentiator.

Attribute
Fmoc-Protected (This Product)
Standard Acyl-Protected
Deprotection
Ultra-mild methylamine at room temperature
Harsh concentrated ammonia with prolonged heating
Base-sensitive modifications
Preserves integrity of labile functionalities
May degrade dihydrouridine, fluorophores, or fragile moieties
Final purity
May reduce M-1 deletion sequences
Higher risk of depurination and side products
Interchangeability note
Substitution may shift deprotection outcomes and final purity; synthesis protocols require re-optimization if standard acyl amidites are used instead.

Quantitative Evidence for 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite Differentiation


Deprotection Kinetics: Fmoc vs. Standard Ammonia Conditions

The Fmoc protecting group enables a substantially faster and milder deprotection compared to conventional base-labile protecting groups. For Fmoc-protected phosphoramidites, complete deprotection was achieved by treating the oligonucleotides with 40% aqueous methylamine at room temperature for 2 hours. In contrast, the conventional deprotection protocol using 28% aqueous ammonia requires heating at 55°C for 17 hours [1]. This 8.5-fold reduction in time and significantly lower temperature minimizes base-catalyzed side reactions.

Deprotection Kinetics
Head-to-head
Fmoc: 40% aq. methylamine, RT, 2 h
Standard: 28% aq. ammonia, 55°C, 17 h
Supports mild deprotection workflow for base-sensitive oligonucleotides
8.5-fold time reduction; heating eliminated
Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Kinetics

Duplex Thermal Stability Enhancement from 5-Methylcytidine Modification

The 5-methyl group on the cytosine base is not merely a synthetic handle; it confers a measurable increase in duplex thermal stability. When 5-methyl-2'-deoxycytidine (5-Me-dC) is substituted for unmodified deoxycytidine (dC) in a DNA duplex, the melting temperature (Tm) is increased by up to 0.5°C per insertion [1]. This effect is a class-level property of 5-methylcytidine-containing oligonucleotides.

Thermal Stability Gain
Class-level
+0.5°C
per 5-Me-dC substitution
Supports tighter target binding in ASO, siRNA, and probe designs
Class-level property of 5-methylcytidine-modified duplexes
Epigenetics Oligonucleotide Therapeutics Nucleic Acid Chemistry

Specific Utility in Oligonucleotide Triple-Helix Formation

This specific compound, 5'-O-DMTr-N4-Fmoc-5-Me-dC-phosphoramidite, has been explicitly utilized as a building block in the synthesis of oligonucleotide triple helices . While quantitative data on triple-helix stability or formation efficiency with this specific amidite is not provided in the source, its documented use in this demanding application underscores its compatibility with the specialized, pH-sensitive conditions required for triplex formation and its ability to produce high-purity oligonucleotides with the necessary modifications.

Triplex Synthesis Use
Data to verify
Reported building block for oligonucleotide triple-helix synthesis
Supports triplex-research method compatibility
Source-specific review recommended; quantitative data not provided
Triple-Helix DNA Antigene Technology Structural Biology

Enhanced Oligonucleotide Purity via Reduced Deletion Sequences

The use of Fmoc-protected supports, a class to which this compound belongs, has been shown to lead to reduced formation of M-1 deletion sequences (failure sequences) during solid-phase synthesis, thereby increasing the purity of the final oligonucleotide product [1]. This is attributed to the mild deprotection conditions, which minimize depurination and other side reactions that contribute to chain termination and deletion products. This is a class-level inference from Fmoc-protected nucleoside supports.

Purity Enhancement
Class-level
Class effect: Reduced M-1 deletion sequences reported
May support higher crude purity and easier downstream purification
Class inference; lot-specific validation needed
Oligonucleotide Therapeutics Process Chemistry Quality Control

Optimal Research and Industrial Applications for 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite


Synthesis of Therapeutic Oligonucleotides Containing Base-Sensitive Modifications

This amidite is ideally suited for manufacturing therapeutic-grade oligonucleotides (e.g., antisense, siRNA) that incorporate base-labile modifications. The Fmoc group's rapid deprotection under mild conditions (2h at RT with methylamine) prevents degradation of sensitive functionalities like dihydrouridine, certain fluorophores, or other chemically fragile moieties, ensuring the integrity and potency of the final drug substance [1].

Epigenetics Research Requiring DNA Methylation Mimics

The 5-methyl group on the cytosine base makes this compound a preferred building block for synthesizing oligonucleotides that mimic naturally methylated DNA. This is essential for in vitro studies of DNA methyltransferase (DNMT) activity, protein-DNA binding assays with methylation-sensitive transcription factors, and the development of probes for detecting CpG island methylation patterns [1].

Construction of Oligonucleotide Triple Helices for Antigene Applications

Researchers focused on developing triplex-forming oligonucleotides (TFOs) as antigene agents will find this compound directly applicable, as it has been validated for use in triple-helix synthesis [1]. The combination of 5-methylation for enhanced stability and Fmoc for mild deprotection is compatible with the precise, pH-dependent conditions required for successful triplex formation.

Application
Selection Property
Validation Focus
Research oligos with base-sensitive modifications
Fmoc mild-deprotection compatibility
Post-synthesis modification integrity
DNA methylation epigenetics research
5-Methylcytidine modification
Binding affinity and stability assays
Triplex-forming oligonucleotide research
Validated triplex synthesis compatibility
pH-dependent triplex formation efficiency
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